4-Chloro-6-methylpyrimidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-methylpyrimidine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C6H4ClN3. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methylpyrimidine-2-carbonitrile typically involves the reaction of 4,6-dichloro-2-methylthiopyrimidine with sodium ethoxide in ethanol at room temperature. This reaction yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, which can be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies and are not typically disclosed in public literature .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methylpyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include sodium ethoxide, amines, and alkoxides. Reaction conditions typically involve solvents like ethanol and temperatures ranging from room temperature to slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 4-amino-6-methylpyrimidine-2-carbonitrile derivative .
Scientific Research Applications
4-Chloro-6-methylpyrimidine-2-carbonitrile has several scientific research applications, including:
Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds.
Pharmaceuticals: This compound is used in the development of pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Agrochemicals: It is utilized in the production of agrochemicals, including pesticides and herbicides.
Dyestuffs: The compound is also used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methylpyrimidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. While detailed studies on this compound’s mechanism are limited, pyrimidine derivatives generally exert their effects by interacting with enzymes and receptors involved in various biological processes . For example, they may inhibit enzymes critical for DNA replication in microbial cells, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylpyrimidine: This compound is structurally similar but lacks the nitrile group at position 2.
6-Chloro-2-methylpyrimidine-4-carbonitrile: Another similar compound with a different substitution pattern on the pyrimidine ring.
Uniqueness
4-Chloro-6-methylpyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and nitrile groups makes it a versatile intermediate for further chemical modifications .
Properties
CAS No. |
98141-38-9 |
---|---|
Molecular Formula |
C6H4ClN3 |
Molecular Weight |
153.57 g/mol |
IUPAC Name |
4-chloro-6-methylpyrimidine-2-carbonitrile |
InChI |
InChI=1S/C6H4ClN3/c1-4-2-5(7)10-6(3-8)9-4/h2H,1H3 |
InChI Key |
RYWOTJZWYKSEKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.